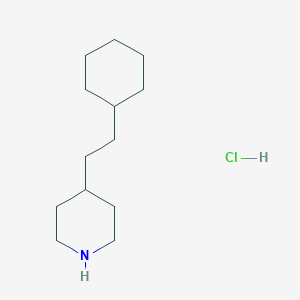

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride

Übersicht

Beschreibung

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride is a chemical compound with the molecular formula C13H25N·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclohexylethyl group attached to the fourth position of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride typically involves the alkylation of piperidine with 2-cyclohexylethyl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclohexylethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced derivatives (e.g., alkanes)

Substitution: N-alkylated or N-acylated piperidine derivatives

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Piperidine derivatives have shown promise in various scientific domains:

Medicinal Chemistry

- Antiparkinsonian Effects : The compound acts as an anticholinergic agent, inhibiting acetylcholine at muscarinic receptors. This property is beneficial in treating Parkinson's disease by enhancing dopaminergic transmission and potentially providing neuroprotective effects against neurodegenerative diseases .

- Opioid Receptor Modulation : Research indicates that certain piperidine derivatives can act as opioid antagonists, blocking mu and kappa receptors. This activity may be useful in treating disorders such as addiction and pain management .

- Antimicrobial Properties : Investigations into the biological activities of piperidine derivatives have revealed potential antimicrobial effects. Some compounds have demonstrated significant antifungal activity against strains like Candida and Aspergillus, making them candidates for further development in antifungal therapies .

- Neuroprotective Effects : The dual action on cholinergic and dopaminergic pathways suggests potential applications in neuroprotection, particularly in conditions such as Alzheimer's disease.

Organic Synthesis

- Building Block in Organic Chemistry : Piperidine derivatives serve as essential intermediates in the synthesis of various organic compounds. They are utilized in creating new chemical entities with potential therapeutic applications .

Antiparkinsonian Effects

Research has demonstrated that piperidine derivatives can effectively reduce symptoms associated with Parkinson's disease through their anticholinergic properties. In vivo studies have shown improvements in motor function in animal models treated with these compounds .

Neuroprotection

Studies indicate that piperidine derivatives may protect neurons from damage caused by neurodegenerative diseases. Their ability to modulate neurotransmitter systems suggests they could be developed into therapeutic agents for conditions like Alzheimer's disease .

Antifungal Activity

In a study evaluating various piperidine derivatives for antifungal activity, specific compounds were found to exhibit complete growth inhibition against clinically relevant fungal strains at significantly lower concentrations than standard antifungals . This highlights their potential as effective treatments for fungal infections.

Wirkmechanismus

The mechanism of action of Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and influence biochemical pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: The parent compound, a simple six-membered heterocyclic amine.

4-Methylpiperidine: A derivative with a methyl group at the fourth position.

4-Phenylpiperidine: A derivative with a phenyl group at the fourth position.

Uniqueness

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.

Biologische Aktivität

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride is a compound that has garnered attention for its diverse biological activities. This detailed article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

Chemical Structure and Properties

- Chemical Formula : C12H20ClN

- CAS Number : 2098023-17-5

- Molecular Weight : 215.75 g/mol

The compound features a piperidine ring substituted with a cyclohexylethyl group, which is significant for its biological interactions. The structural modifications influence its pharmacological properties, particularly in relation to neurotransmitter systems and cellular signaling pathways.

Piperidine derivatives typically exhibit their biological activity through various mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin receptors. This modulation can influence mood and behavior, making it a candidate for antidepressant therapies.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, which could have implications for cancer treatment.

Pharmacological Effects

Recent studies have highlighted several notable biological activities associated with this compound:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Significant reduction in immobility time in tests | |

| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 | |

| Anticancer | Cytotoxicity against MCF-7 (breast) and HCT116 (colon) cells |

Case Study 1: Antidepressant Activity

A study involving the administration of this compound to mice demonstrated significant antidepressant-like effects. The compound was administered at doses of 10 mg/kg and 20 mg/kg over a two-week period. Results indicated a dose-dependent response with notable behavioral improvements observed at higher doses. This suggests potential applicability in treating depression.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested using an LPS-induced inflammation model in vitro. Treatment with this compound significantly reduced pro-inflammatory cytokines compared to control groups. This finding indicates its potential use in managing inflammatory diseases.

Additional Biological Activities

Beyond the primary effects noted above, Piperidine derivatives have been studied for their broader pharmacological profiles:

- Antifungal Activity : Some derivatives have shown promising antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp., indicating potential applications in treating fungal infections .

- Cancer Treatment Potential : The ability to inhibit kinases involved in cancer cell proliferation positions this compound as a candidate for further development in oncology .

Eigenschaften

IUPAC Name |

4-(2-cyclohexylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h12-14H,1-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNHGLNYFFVOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607777 | |

| Record name | 4-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60601-61-8 | |

| Record name | 4-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.